molecular formula C3H5F3O B1217171 1,1,1-Trifluoro-2-propanol CAS No. 374-01-6

1,1,1-Trifluoro-2-propanol

Cat. No.: B1217171
CAS No.: 374-01-6
M. Wt: 114.07 g/mol
InChI Key: GILIYJDBJZWGBG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-propanol: is an organic compound with the molecular formula C3H5F3O . It is a fluoroalcohol, characterized by the presence of three fluorine atoms attached to the carbon atom adjacent to the hydroxyl group. This compound is a clear, colorless liquid with a boiling point of 81-82°C and a density of 1.259 g/mL at 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-propanol can be synthesized through the reduction of 1,1,1-trifluoroacetone. This reduction can be achieved using various methods, including chemical catalysts and biological methods. For example, alcohol dehydrogenases or carbonyl reductases can be used to reduce 1,1,1-trifluoroacetone to this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial enzymes to achieve enantioselective reduction of 1,1,1-trifluoroacetone. This method can produce the compound with high enantiomeric excess, making it suitable for use as an intermediate in the production of various medicines and agrichemicals .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 2-Trifluoromethyl-2-propanol
  • 2,2,3,3-Tetrafluoro-1-propanol
  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 1,1,1-Trifluoroacetone
  • 3,3,3-Trifluoro-1-propanol
  • 2,2,2-Trifluoroethanol

Uniqueness: 1,1,1-Trifluoro-2-propanol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This structure imparts distinct chemical properties, such as high reactivity and the ability to participate in various chemical reactions. Its use as an intermediate in the synthesis of pharmaceuticals and agrichemicals further highlights its importance in scientific research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluoropropan-2-ol
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InChI

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GILIYJDBJZWGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O
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DSSTOX Substance ID

DTXSID20870520
Record name 1,1,1-Trifluoro-2-propanol
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Molecular Weight

114.07 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Propanol, 1,1,1-trifluoro-
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Vapor Pressure

60.9 [mmHg]
Record name 2-Propanol, 1,1,1-trifluoro-
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CAS No.

374-01-6
Record name 1,1,1-Trifluoro-2-propanol
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Record name 2-Propanol, 1,1,1-trifluoro-
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Record name 2-Propanol, 1,1,1-trifluoro-
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Record name 1,1,1-trifluoropropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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